7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolo-pyrimidine derivatives.
Substitution: Formation of N-substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, offering different chemical properties and reactivity.
Uniqueness
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific arrangement of nitrogen atoms within the triazole and pyrimidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-amino-1H-triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5O/c6-3-1-5(11)8-4-2-7-9-10(3)4/h1-2,9H,6H2 |
InChI Key |
YQXUSXXXDWIXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC1=O)C=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.